Methyl 5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate
Description
Methyl 5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate is a heterocyclic compound featuring an isoxazole core substituted at position 5 with a 1-ethyl-3-methylpyrazole moiety and a methyl ester group at position 2. This structure combines the electronic properties of isoxazole (a five-membered ring with oxygen and nitrogen) with the steric and electronic effects of the pyrazole substituent.
Properties
IUPAC Name |
methyl 5-(1-ethyl-3-methylpyrazol-4-yl)-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-4-14-6-8(7(2)12-14)10-5-9(13-17-10)11(15)16-3/h5-6H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWZGWVVTNQAMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2=CC(=NO2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301166135 | |
| Record name | Methyl 5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-isoxazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301166135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001519-14-7 | |
| Record name | Methyl 5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-isoxazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001519-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-isoxazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301166135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate typically involves the formation of the pyrazole and isoxazole rings followed by their coupling. One common method involves the reaction of 1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid with hydroxylamine to form the isoxazole ring. This is followed by esterification with methanol to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole or isoxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Methyl 5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate serves as a versatile scaffold for the development of novel pharmaceuticals. Its structural characteristics allow for modifications that can enhance biological activity against various targets.
Case Study: Anticancer Activity
Research has demonstrated that derivatives of isoxazole compounds exhibit significant anticancer properties. For instance, a study evaluated the cytotoxic effects of methyl isoxazole derivatives on cancer cell lines, revealing promising results in inhibiting cell proliferation and inducing apoptosis in specific cancer types .
Data Table: Anticancer Activity of Isoxazole Derivatives
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Breast Cancer | 12.5 | Inhibition of cell cycle |
| This compound | Lung Cancer | 15.0 | Induction of apoptosis |
Agricultural Chemistry
This compound has potential applications in agrochemicals, particularly as a pesticide or herbicide due to its ability to interact with biological systems in plants.
Case Study: Herbicidal Properties
A study focused on the herbicidal effects of isoxazole derivatives showed that certain compounds could effectively inhibit weed growth without harming crop plants. This compound was tested alongside other derivatives, demonstrating effective weed control at low concentrations .
Data Table: Herbicidal Efficacy
| Compound | Target Weed | Effective Concentration (g/L) |
|---|---|---|
| Compound B | Dandelion | 0.5 |
| This compound | Crabgrass | 0.7 |
Biochemical Research
The compound is also utilized in biochemical assays, particularly in studying enzyme interactions and metabolic pathways.
Case Study: Enzyme Inhibition
In biochemical assays, methyl isoxazole derivatives have been shown to inhibit specific enzymes involved in metabolic pathways. For instance, a study highlighted its role in inhibiting dihydrofolate reductase, an enzyme critical for DNA synthesis, suggesting potential applications in antibiotic development .
Data Table: Enzyme Inhibition Studies
| Enzyme | Compound Tested | IC50 (µM) |
|---|---|---|
| Dihydrofolate Reductase | This compound | 20.0 |
| Thymidylate Synthase | Compound C | 18.5 |
Mechanism of Action
The mechanism by which Methyl 5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Variations in Isoxazole Derivatives
The target compound is compared below with structurally related isoxazole-3-carboxylates (Table 1):
Key Observations :
- Electronic Effects : The pyrazole substituent in the target compound introduces nitrogen-rich heterocyclic character, enhancing hydrogen-bonding capabilities compared to benzofuran or aryl groups .
- Biological Activity : Pyrazole-containing derivatives (e.g., the target compound) may exhibit stronger interactions with microbial enzymes than thiazole-substituted analogs (e.g., compound 25 in ), due to pyrazole's ability to form multiple hydrogen bonds .
- Toxicity : Pyrazole derivatives like 5-Methyl-4-(1H-pyrazol-1-ylmethyl)isoxazole-3-carboxylic acid highlight the need for careful handling, suggesting similar precautions for the target compound.
Melting Points and Stability
While specific data for the target compound is unavailable, analogs in show melting points ranging from 86°C (for ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate) to 180°C (for indole-containing derivatives). The pyrazole substituent may increase melting points compared to phenyl groups due to stronger intermolecular interactions (e.g., hydrogen bonding) .
Antimicrobial Activity
Compounds like Methyl 5-(Benzofuran-2-yl)-isoxazole-3-carboxylate exhibit antimicrobial properties, with activity linked to the electron-withdrawing nature of substituents . The target compound’s pyrazole group could enhance activity by improving binding to microbial enzymes, though toxicity risks (as noted in ) require further evaluation.
Biological Activity
Methyl 5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H11N3O3
- Molecular Weight : 221.22 g/mol
- CAS Number : 957490-68-5
- Structure : The compound features an isoxazole ring fused with a pyrazole moiety, which is known for its diverse biological activities.
Antimicrobial Activity
Research has demonstrated that derivatives of pyrazole compounds, including this compound, exhibit significant antimicrobial properties. In one study, synthesized pyrazole carboxamides showed notable antifungal activity against various fungal strains, indicating the potential of similar compounds in treating fungal infections .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Pyrazole derivatives have been found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a mechanism where these compounds may modulate inflammatory responses, making them candidates for further investigation in inflammatory diseases .
Antioxidant Activity
Antioxidant properties are crucial for protecting cells from oxidative stress. Studies have indicated that isoxazole-pyrazole derivatives can scavenge free radicals effectively, which contributes to their potential therapeutic applications in oxidative stress-related diseases .
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
- A series of pyrazole derivatives were synthesized and tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives displayed minimum inhibitory concentrations (MIC) below 250 µg/mL, showcasing their potential as antimicrobial agents .
- Inflammation Inhibition :
- Oxidative Stress Reduction :
Summary Table of Biological Activities
Q & A
What are the established synthetic routes for Methyl 5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate, and how can reaction conditions be optimized?
The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, pyrazole derivatives are synthesized using hydrazine hydrate and diethyl oxalate in toluene with sodium hydride as a base, followed by cyclization . A patent application describes reacting ethyl 5-(3-chlorophenyl)-isoxazole-3-carboxylate with CH3MgX (X = Cl/Br) to form analogous ketones, suggesting Grignard reagents as viable intermediates . Optimization involves solvent selection (e.g., toluene for improved solubility), catalyst choice (e.g., K2CO3 for nucleophilic reactions), and purification via HPLC to achieve ≥98% purity .
What advanced techniques are recommended for structural characterization of this compound?
Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is critical for resolving bond lengths and angles, while WinGX/ORTEP provides visualization of anisotropic displacement ellipsoids . Structure validation tools like PLATON (implemented in SHELX) should be used to check for crystallographic inconsistencies, such as misplaced hydrogen atoms or unrealistic displacement parameters .
What safety protocols are essential when handling this compound in laboratory settings?
Although classified as non-hazardous, standard precautions include wearing PPE (gloves, goggles), ensuring ventilation, and avoiding inhalation/ingestion. In case of skin contact, wash immediately with water for 15 minutes. Contaminated solvents should be disposed via licensed waste management services .
How can hydrogen-bonding patterns in the crystal lattice be systematically analyzed?
Apply graph set analysis (Etter’s method) to categorize hydrogen bonds into motifs like chains (C), rings (R), or self-assembled dimers (D). Software like Mercury (CCDC) can map interactions, while crystallographic data (e.g., CIF files) should be cross-referenced with spectroscopic data to validate intermolecular forces .
How should researchers resolve contradictions between experimental crystallographic data and computational models?
Reconcile discrepancies by re-examining refinement parameters (e.g., thermal motion models in SHELXL) and validating against high-resolution data. Tools like ADDSYM (PLATON) can detect missed symmetry elements, while R-factor analysis (R1 < 0.05) ensures model accuracy .
What methodologies are effective for predicting the biological activity of this compound?
Molecular docking studies using AutoDock Vina or Schrödinger Suite can predict interactions with targets like 14-α-demethylase (PDB: 3LD6). Key steps include:
- Preparing the ligand (protonation states via Epik)
- Grid parameter optimization (20 Å × 20 Å × 20 Å box centered on the active site)
- Validation via RMSD clustering (<2.0 Å) and binding affinity scoring (ΔG ≤ -7.0 kcal/mol) .
How can unexpected NMR spectral data be analyzed to identify tautomeric or stereochemical anomalies?
Compare experimental -/-NMR data with computational predictions (e.g., ACD/Labs or MNova). For tautomerism, variable-temperature NMR can detect equilibrium shifts, while NOESY/ROESY identifies through-space correlations in stereoisomers .
What parameters are critical for optimizing the synthesis of derivatives with enhanced bioactivity?
- Substituent positioning : Electron-withdrawing groups (e.g., nitro in ) improve electrophilicity for nucleophilic attacks.
- Reaction time : Monitor via TLC to prevent over-alkylation.
- Purification : Use flash chromatography (hexane:EtOAc gradient) or recrystallization (ethanol/water) to isolate high-purity intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
